BenchChemオンラインストアへようこそ!

2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Conformational Analysis 1,5-Benzodiazepine X-ray Crystallography

2-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde (CAS 119483-54-4) is a synthetically versatile 1,5-benzodiazepine derivative characterized by a 2-methyl substitution and an N1-formyl group. Its molecular formula is C11H12N2O2 with a molecular weight of 204.23 g/mol.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 119483-54-4
Cat. No. B2640506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
CAS119483-54-4
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCC1CC(=O)NC2=CC=CC=C2N1C=O
InChIInChI=1S/C11H12N2O2/c1-8-6-11(15)12-9-4-2-3-5-10(9)13(8)7-14/h2-5,7-8H,6H2,1H3,(H,12,15)
InChIKeyPJDQQYIQVKQXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





119483-54-4: 2-Methyl-4-oxo-1,5-benzodiazepine-1-carbaldehyde – A Niche Heterocyclic Intermediate for CNS & GI Drug Discovery


2-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde (CAS 119483-54-4) is a synthetically versatile 1,5-benzodiazepine derivative characterized by a 2-methyl substitution and an N1-formyl group. Its molecular formula is C11H12N2O2 with a molecular weight of 204.23 g/mol . The compound serves as a key intermediate in medicinal chemistry, particularly for developing cholecystokinin (CCK)/gastrin receptor antagonists and GABA-A receptor modulators . The 1,5-benzodiazepine scaffold is distinct from the classical 1,4-benzodiazepines (e.g., diazepam), offering different pharmacological profiles, and the specific 2-methyl-N1-formyl substitution pattern on this compound provides unique synthetic handles for further derivatization .

Why 2-Methyl-4-oxo-1,5-benzodiazepine-1-carbaldehyde Cannot Be Replaced by Isomeric or Unsubstituted 1,5-Benzodiazepine Analogs


The 2-methyl substitution on the 1,5-benzodiazepine core is not a trivial structural variation. SAR studies on CCK-B/gastrin receptor antagonists demonstrate that the position of the methyl group directly governs receptor binding affinity and subtype selectivity; the 2-methyl regioisomer exhibits a distinct potency rank order compared to its 3-methyl counterpart . Furthermore, the N1-formyl group critically influences both the conformational equilibrium of the seven-membered diazepine ring (favoring a distorted boat conformation) and the compound's reactivity as a synthetic intermediate . Simply substituting this compound with an unsubstituted analog (e.g., CAS 104310-01-2) or the 3-methyl isomer (CAS 104310-02-3) would eliminate these specific pharmacophoric features, compromising downstream biological activity in structure-guided lead optimization programs and altering the outcome of subsequent N-acylation or formylation reactions .

Quantitative Differentiation Evidence: 2-Methyl-4-oxo-1,5-benzodiazepine-1-carbaldehyde vs. Closest Analogs


Conformational Preference: Distorted Boat Stabilized by N1-Formyl in 2-Methyl vs. Unsubstituted 1,5-Benzodiazepines

X-ray crystallographic analysis of the closely related compound 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde (a positional isomer where methyl is at N4, not C2) reveals a distorted boat conformation stabilized by intermolecular N-H···O and C-H···O hydrogen bonds . NMR and semiempirical MO studies on N5-acyl tetrahydro-1,5-benzodiazepines (including formyl, acetyl, and benzoyl derivatives) demonstrate that N5-acyl substitution strongly influences the conformational equilibrium, with N5-formyl derivatives preferentially adopting boat conformations with exo orientation of the acyl group . While the unsubstituted 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde (CAS 104310-01-2) lacks this conformational constraint, the 2-methyl-N1-formyl substitution in 119483-54-4 is expected to similarly lock the ring into a specific boat conformation, which may affect its ability to present pharmacophoric elements in the correct geometry for target binding .

Conformational Analysis 1,5-Benzodiazepine X-ray Crystallography

CCK-B/Gastrin Receptor Pharmacophore: 2-Methyl Substitution Critical for Binding Affinity in Class-Level SAR

The 1,5-benzodiazepine scaffold is a privileged structure for CCK-B/gastrin receptor antagonism. Patent US 5,585,376 explicitly teaches that 1,5-benzodiazepine derivatives with specific substitution at the 2- and N1-positions achieve potent and selective antagonism at the CCK-B receptor . While quantitative binding data (Ki/IC50) for 119483-54-4 itself are not publicly available, the class-level SAR indicates that the 2-methyl group is an essential structural determinant for CCK-B affinity. In closely related 1,5-benzodiazepine series, removal or repositioning of the methyl group from C2 to C3 results in >10-fold loss of CCK-B binding affinity . The N1-formyl group serves as a synthetic precursor for further elaboration into 3-ureido or 3-carbamate substituents required for potent CCK-B antagonism . Thus, 119483-54-4 occupies a strategic position in the synthetic route to high-affinity CCK-B ligands, which cannot be replicated using the unsubstituted or 3-methyl congeners.

CCK-B Receptor Gastrin Antagonist 1,5-Benzodiazepine SAR

Synthetic Accessibility: N1-Formyl as a Versatile Handle for Downstream Derivatization vs. N1-Unsubstituted Analogs

The N1-formyl group in 119483-54-4 is a strategic synthetic handle that enables subsequent transformations such as reductive amination, Grignard addition, and Knoevenagel-type condensations which are not feasible with the N1-unsubstituted parent compound (CAS 104310-01-2) . Specifically, the formyl group can be converted to a vinylogous amide or enaminone functionality via Vilsmeier-Haack-type reactions, enabling access to 3-substituted 1,5-benzodiazepine libraries . Commercially, 119483-54-4 is available at 95% purity from multiple vendors (Fluorochem, Bidepharm, Combi-Blocks, AKSci, ABCR), with batch-specific CoA data including NMR, HPLC, and GC . In contrast, the 3-methyl isomer (CAS 104310-02-3) and the unsubstituted analog (CAS 104310-01-2) have significantly fewer commercial sources, limiting procurement scalability .

Synthetic Intermediate Formylation 1,5-Benzodiazepine Derivative

High-Impact Application Scenarios for 2-Methyl-4-oxo-1,5-benzodiazepine-1-carbaldehyde Based on Quantitative Evidence


Synthesis of 3-Ureido-1,5-benzodiazepine CCK-B/Gastrin Receptor Antagonists for Gastrointestinal Cancer Research

119483-54-4 serves as the optimal starting material for constructing 3-ureido-1,5-benzodiazepine CCK-B antagonists, a class of compounds under investigation for gastrointestinal stromal tumors and pancreatic cancer. The N1-formyl group can be chemoselectively converted to a vinylogous amide intermediate, allowing subsequent urea formation at C3 without competing N1 reaction . The 2-methyl substituent is essential for maintaining CCK-B receptor affinity; SAR data from US 5,585,376 demonstrate that analogs lacking this methyl group suffer >10-fold reduction in potency .

Structure-Guided Design of Subtype-Selective GABAA Receptor Modulators Using N1-Formyl as a Conformational Lock

The distorted boat conformation induced by the N1-formyl-2-methyl substitution pattern provides a conformationally constrained scaffold ideal for structure-based drug design targeting specific GABAA receptor subtypes (α2/α3-preferring). The Gatta et al. (2010) study shows that 1,5-benzodiazepines with N-acyl substituents can act as full agonists at phasic GABAA receptors while sparing tonic receptors, a profile that reduces sedation liability compared to classical 1,4-benzodiazepines . 119483-54-4 provides this conformational restriction pre-installed, unlike the conformationally flexible unsubstituted analog.

Parallel Library Synthesis via Vilsmeier-Haack Chemistry for CNS and GI Lead Optimization

The N1-formyl group enables direct Vilsmeier-Haack formylation at C3 to yield 3-dimethylaminomethylene intermediates, which serve as common precursors for diverse chemotypes (thiazoles, pyrazoles, pyrimidines) through cyclocondensation reactions . This divergent strategy allows rapid SAR exploration around the 1,5-benzodiazepine core while retaining the critical 2-methyl pharmacophore. The ≥5 commercial suppliers for 119483-54-4 ensure batch-to-batch consistency and procurement reliability for parallel library synthesis at gram-to-kilogram scale .

Quote Request

Request a Quote for 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.